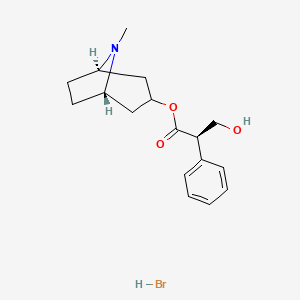![molecular formula C9H12NO4P B12784457 [(4-Ethylphenyl)amino]carbonylphosphonic acid CAS No. 473707-40-3](/img/structure/B12784457.png)
[(4-Ethylphenyl)amino]carbonylphosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ISO24 is a small molecule with the chemical formula C₉H₁₂NO₄P .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ISO24 involves multiple steps, starting from readily available starting materials. The key steps include the formation of the benzene ring, introduction of the phosphonic acid group, and the final assembly of the molecule. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of ISO24 would likely involve scaling up the laboratory synthesis methods to larger reactors and optimizing the reaction conditions for higher efficiency. This may include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and purification techniques such as crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
ISO24 undergoes various types of chemical reactions, including:
Oxidation: ISO24 can be oxidized to form different oxidation states, which may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions of ISO24 can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: ISO24 can undergo substitution reactions where one of its functional groups is replaced by another group. Common reagents for these reactions include halogens, acids, and bases.
Common Reagents and Conditions
The common reagents used in the reactions of ISO24 include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substitution reagents: Halogens, acids, bases
Major Products Formed
The major products formed from the reactions of ISO24 depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives of ISO24, while reduction reactions may yield reduced forms of the compound. Substitution reactions can result in various substituted derivatives of ISO24.
Scientific Research Applications
Chemistry: ISO24 is used as a model compound to study reaction mechanisms and to develop new synthetic methodologies.
Biology: ISO24 has been investigated for its potential biological activities, including its ability to inhibit certain enzymes and its effects on cellular processes.
Industry: ISO24 may have applications in the development of new materials and as a chemical intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of ISO24 involves its interaction with molecular targets such as proto-oncogene tyrosine-protein kinase Src. ISO24 inhibits the activity of this enzyme by binding to its active site, thereby preventing the phosphorylation of downstream targets . This inhibition can disrupt cellular signaling pathways and affect various cellular processes, including cell growth and differentiation.
Comparison with Similar Compounds
ISO24 is unique compared to other similar compounds due to its specific chemical structure and its ability to inhibit proto-oncogene tyrosine-protein kinase Src. Similar compounds include other benzene and substituted derivatives, as well as organic phosphonic acids and organophosphorus compounds . ISO24’s specific combination of functional groups and its biological activity make it distinct from these related compounds.
List of Similar Compounds
- Benzene and substituted derivatives
- Organic phosphonic acids
- Organophosphorus compounds
- Organooxygen compounds
- Organonitrogen compounds
Properties
CAS No. |
473707-40-3 |
|---|---|
Molecular Formula |
C9H12NO4P |
Molecular Weight |
229.17 g/mol |
IUPAC Name |
(4-ethylphenyl)carbamoylphosphonic acid |
InChI |
InChI=1S/C9H12NO4P/c1-2-7-3-5-8(6-4-7)10-9(11)15(12,13)14/h3-6H,2H2,1H3,(H,10,11)(H2,12,13,14) |
InChI Key |
KGNSYMGWPCEFDZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)P(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


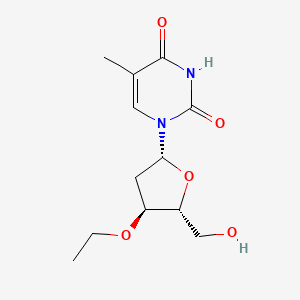
![6-chloro-2-[(1,3-dimethylimidazo[4,5-b]quinoxalin-3-ium-2-yl)methyl]-1,3-diphenyl-2H-imidazo[4,5-b]quinoxaline;4-methylbenzenesulfonate](/img/structure/B12784382.png)

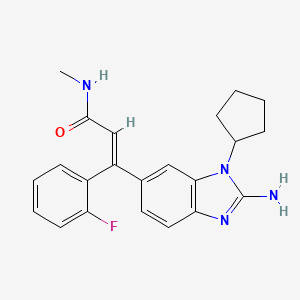
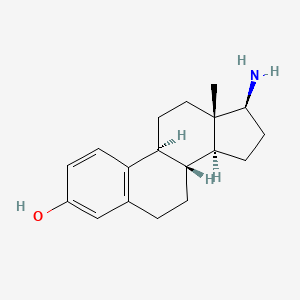
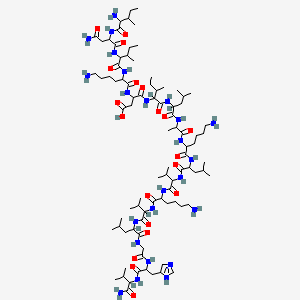
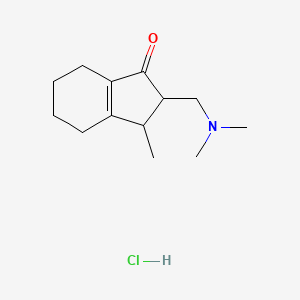
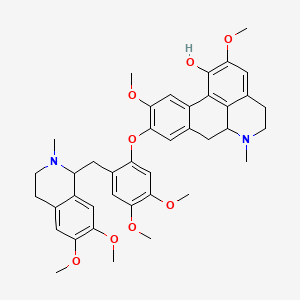

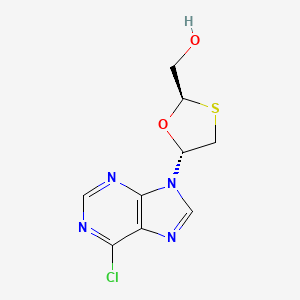

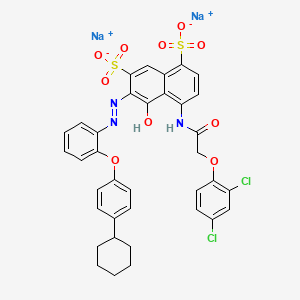
![(E)-4-bromo-N-[4-[3-chloro-4-(pyridin-2-ylmethoxy)anilino]-3-cyano-7-ethoxyquinolin-6-yl]but-2-enamide](/img/structure/B12784478.png)
